4-Cyano-3-hydroxy-N,N-dimethylbenzamide
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Overview
Description
4-Cyano-3-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.201 g/mol . It is characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a benzamide structure. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 3-hydroxybenzonitrile with N,N-dimethylformamide (DMF) in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-cyano-3-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 4-amino-3-hydroxy-N,N-dimethylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Cyano-3-hydroxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyano-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N,N-dimethylbenzamide: Lacks the cyano group, which affects its reactivity and applications.
3-Cyano-N,N-dimethylbenzamide:
Uniqueness
4-Cyano-3-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyano and hydroxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-cyano-3-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10(14)7-3-4-8(6-11)9(13)5-7/h3-5,13H,1-2H3 |
InChI Key |
NASLZBXZNYVMGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)C#N)O |
Origin of Product |
United States |
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